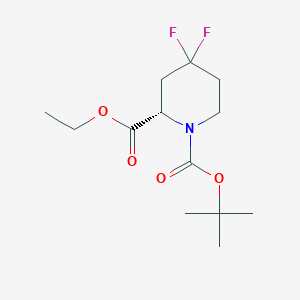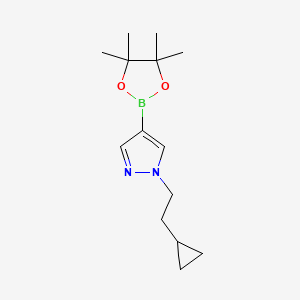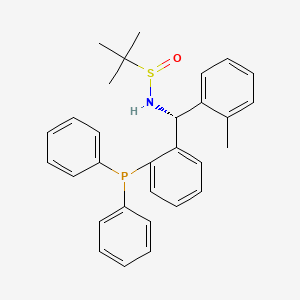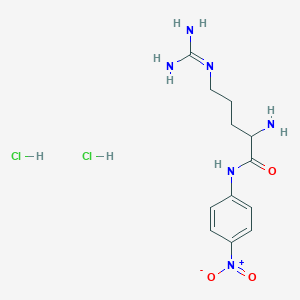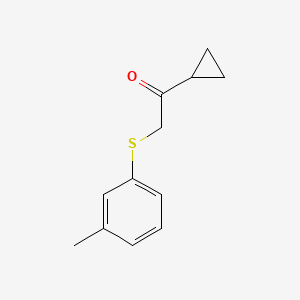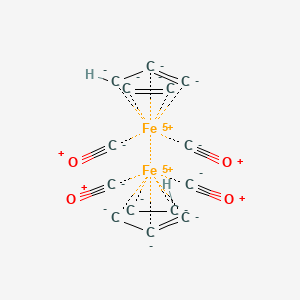
9,9-Dimethyl-N2,N7-di(naphthalen-1-yl)-9H-fluorene-2,7-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9,9-Dimethyl-N2,N7-di(naphthalen-1-yl)-9H-fluorene-2,7-diamine is a complex organic compound that belongs to the class of fluorene derivatives This compound is characterized by its unique structure, which includes two naphthalen-1-yl groups attached to the nitrogen atoms at positions 2 and 7 of the fluorene core The presence of the 9,9-dimethyl groups further enhances its stability and reactivity
Vorbereitungsmethoden
The synthesis of 9,9-Dimethyl-N2,N7-di(naphthalen-1-yl)-9H-fluorene-2,7-diamine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with commercially available fluorene and naphthalene derivatives.
Formation of Intermediate: The fluorene core is first functionalized at positions 2 and 7 through halogenation or other suitable reactions.
Coupling Reaction: The functionalized fluorene is then subjected to a coupling reaction with naphthalen-1-yl amine derivatives under palladium-catalyzed conditions.
Final Modification:
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
9,9-Dimethyl-N2,N7-di(naphthalen-1-yl)-9H-fluorene-2,7-diamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions using hydrogen gas and palladium on carbon can convert the compound into its corresponding amine derivatives.
Common reagents and conditions used in these reactions include strong acids, bases, and transition metal catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
9,9-Dimethyl-N2,N7-di(naphthalen-1-yl)-9H-fluorene-2,7-diamine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in the study of protein-ligand interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of oncology.
Industry: It is used in the production of organic light-emitting diodes (OLEDs) and other electronic materials due to its excellent photophysical properties.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 9,9-Dimethyl-N2,N7-di(naphthalen-1-yl)-9H-fluorene-2,7-diamine include:
- 9,9-Dimethyl-N-phenyl-9H-fluoren-2-amine
- N- [4- (2-naphthyl) phenyl] -9,9-dimethylfluoren-2-amine
- N- (9,9-Dimethylfluorene-2-yl) -9,9-Diphenylfluorene-2-amine
These compounds share structural similarities but differ in the nature and position of substituents. The unique combination of naphthalen-1-yl groups and 9,9-dimethyl groups in this compound imparts distinct chemical and physical properties, making it particularly valuable in specific applications.
Eigenschaften
Molekularformel |
C35H28N2 |
|---|---|
Molekulargewicht |
476.6 g/mol |
IUPAC-Name |
9,9-dimethyl-2-N,7-N-dinaphthalen-1-ylfluorene-2,7-diamine |
InChI |
InChI=1S/C35H28N2/c1-35(2)31-21-25(36-33-15-7-11-23-9-3-5-13-27(23)33)17-19-29(31)30-20-18-26(22-32(30)35)37-34-16-8-12-24-10-4-6-14-28(24)34/h3-22,36-37H,1-2H3 |
InChI-Schlüssel |
RRTQLQJTMGZTPV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C2=C(C=CC(=C2)NC3=CC=CC4=CC=CC=C43)C5=C1C=C(C=C5)NC6=CC=CC7=CC=CC=C76)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


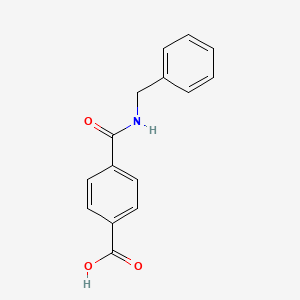
![Ethyl 6-hydroxyimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13649610.png)
![(1H-Pyrazolo[4,3-b]pyridin-5-yl)methanamine hydrochloride](/img/structure/B13649611.png)


![6-Bromo-3-fluoro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B13649635.png)
